N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate
Overview
Description
N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate is a compound that features a pyrrolidine ring attached to a naphthalene moiety through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate typically involves the condensation of naphthalen-2-amine with pyrrolidine-2-carboxaldehyde in the presence of a reducing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then treated with oxalic acid to form the dioxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various materials, including polymers and dyes
Mechanism of Action
The mechanism of action of N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is thought to influence various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate include:
- N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine
- N-(Pyrrolidin-2-ylmethyl)benzene-1-amine
- N-(Pyrrolidin-2-ylmethyl)phenanthrene-2-amine .
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
oxalic acid;N-(pyrrolidin-2-ylmethyl)naphthalen-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.2C2H2O4/c1-2-5-13-10-14(8-7-12(13)4-1)17-11-15-6-3-9-16-15;2*3-1(4)2(5)6/h1-2,4-5,7-8,10,15-17H,3,6,9,11H2;2*(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOKGSAYYIRCGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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